Cas no 1799420-87-3 (1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid)

1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid
- 3-iodo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylic acid
- SCHEMBL20488621
- 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylicacid
- AKOS024463279
- 1-[(tert-butoxy)carbonyl]-3-iodo-1H-indazole-6-carboxylic acid
- 1799420-87-3
- CS-W000506
- EN300-7395395
-
- MDL: MFCD28053692
- インチ: 1S/C13H13IN2O4/c1-13(2,3)20-12(19)16-9-6-7(11(17)18)4-5-8(9)10(14)15-16/h4-6H,1-3H3,(H,17,18)
- InChIKey: STEXIMCBUWVLIZ-UHFFFAOYSA-N
- SMILES: IC1C2C=CC(C(=O)O)=CC=2N(C(=O)OC(C)(C)C)N=1
計算された属性
- 精确分子量: 387.99200g/mol
- 同位素质量: 387.99200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 410
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.4
- XLogP3: 3.1
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7395395-0.1g |
1-[(tert-butoxy)carbonyl]-3-iodo-1H-indazole-6-carboxylic acid |
1799420-87-3 | 95.0% | 0.1g |
$767.0 | 2025-03-11 | |
eNovation Chemicals LLC | Y0977518-1g |
1-(tert-butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid |
1799420-87-3 | 95% | 1g |
$805 | 2025-02-24 | |
eNovation Chemicals LLC | Y0977518-1g |
1-(tert-butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid |
1799420-87-3 | 95% | 1g |
$805 | 2025-02-19 | |
Chemenu | CM267298-1g |
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid |
1799420-87-3 | 95% | 1g |
$804 | 2021-08-18 | |
Chemenu | CM267298-1g |
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid |
1799420-87-3 | 95%+ | 1g |
$820 | 2023-02-17 | |
eNovation Chemicals LLC | Y0977518-1g |
1-(tert-butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid |
1799420-87-3 | 95% | 1g |
$805 | 2024-08-03 | |
Enamine | EN300-7395395-0.5g |
1-[(tert-butoxy)carbonyl]-3-iodo-1H-indazole-6-carboxylic acid |
1799420-87-3 | 95.0% | 0.5g |
$836.0 | 2025-03-11 | |
Enamine | EN300-7395395-5.0g |
1-[(tert-butoxy)carbonyl]-3-iodo-1H-indazole-6-carboxylic acid |
1799420-87-3 | 95.0% | 5.0g |
$2525.0 | 2025-03-11 | |
Alichem | A269001563-1g |
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid |
1799420-87-3 | 95% | 1g |
$920.20 | 2022-04-02 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09718-5g |
1-(TERT-BUTOXYCARBONYL)-3-IODO-1H-INDAZOLE-6-CARBOXYLIC ACID |
1799420-87-3 | 95% | 5g |
$1678 | 2023-09-07 |
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acidに関する追加情報
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid (CAS No. 1799420-87-3): A Comprehensive Overview
The compound 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid (CAS No. 1799420-87-3) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the indazole family, a class of heterocyclic aromatic compounds that have garnered considerable attention due to their unique electronic properties and versatile applications. The presence of the tert-butoxycarbonyl (Boc) group and the iodo substituent at specific positions on the indazole ring introduces unique functionalization opportunities, making this compound a valuable building block in organic synthesis.
Recent advancements in synthetic chemistry have enabled the precise control of substituent placement on indazole derivatives, allowing researchers to tailor their properties for specific applications. For instance, the Boc group, a common protecting group in peptide synthesis, can be strategically removed under mild conditions to reveal an amine or carboxylic acid functionality. This feature makes 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid an ideal precursor for constructing bioactive molecules with complex architectures. The iodo substituent further enhances its utility as it can serve as a leaving group in nucleophilic substitution reactions or undergo cross-coupling reactions to introduce diverse functionalities.
One of the most promising areas of application for this compound is in drug discovery. Indazoles are known for their ability to modulate various biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The substitution pattern of 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid allows for fine-tuning of pharmacokinetic properties such as solubility, permeability, and metabolic stability. Recent studies have demonstrated that indazole derivatives can exhibit potent anti-inflammatory, anticancer, and antimicrobial activities, underscoring their potential as lead compounds in therapeutic development.
In addition to its role in medicinal chemistry, 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid has found applications in materials science. The indazole core's aromaticity and conjugation make it suitable for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The substituents on the molecule can be manipulated to optimize electronic properties like conductivity and emission spectra. For example, the Boc group can be retained or modified to influence the molecule's electron-donating or withdrawing characteristics, thereby enhancing its performance in electronic applications.
The synthesis of 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid typically involves multi-step processes that require meticulous control over reaction conditions. One common approach involves the Suzuki-Miyaura coupling reaction, where the iodo substituent acts as a reactive site for cross-coupling with boronic acids or esters. This method enables the construction of biaryl structures with high regioselectivity and yield. Another approach leverages oxidative cyclization techniques to form the indazole ring system from appropriate precursors.
From a pharmacological standpoint, 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid has shown promise in preclinical models of disease. For instance, its ability to inhibit key enzymes involved in inflammation has made it a candidate for anti-inflammatory therapies. Furthermore, its anticancer potential has been explored through in vitro assays against various cancer cell lines, revealing selective cytotoxicity that warrants further investigation.
In terms of stability and handling, 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid is generally stable under normal storage conditions but should be protected from moisture and light to prevent degradation. Its solubility profile makes it amenable to both solution-phase and solid-phase synthesis techniques, facilitating its integration into larger molecular frameworks.
Looking ahead, the continued exploration of 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole_
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